N-(2,4-dimethoxyphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraene core. Key structural elements include:
- A tricyclic system with five nitrogen atoms, one ketone group, and fused aromatic rings.
- Substituents: 2,4-dimethoxyphenyl (linked via an acetamide bridge) and 3,4-dimethylphenyl (attached to the tricyclic core).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O4/c1-15-5-6-17(11-16(15)2)20-13-21-24-28-31(25(33)29(24)9-10-30(21)27-20)14-23(32)26-19-8-7-18(34-3)12-22(19)35-4/h5-13H,14H2,1-4H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYZITDKZOOXAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=C(C=C(C=C5)OC)OC)C3=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,4-dimethoxyphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide” can be approached through multi-step organic synthesis. The key steps may involve:
Formation of the Pentazatricyclo Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dimethylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Attachment of the Methoxyphenyl Group: This can be done through nucleophilic substitution reactions.
Formation of the Acetamide Linkage: This step may involve amidation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Exploration of its potential as a therapeutic agent for various diseases.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of “N-(2,4-dimethoxyphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide” would depend on its specific applications. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison of Polycyclic Acetamide Derivatives
Key Observations:
Heteroatom Diversity : The target compound’s pentazatricyclic core (5 N atoms) contrasts with analogs featuring fewer nitrogens or sulfur/oxygen substitutions (e.g., ). Higher nitrogen density may enhance hydrogen bonding or metal coordination in biological targets.
Substituent Effects: Methoxy vs. Aryl Placement: The 3,4-dimethylphenyl substituent on the tricyclic core may sterically hinder interactions compared to simpler phenyl groups in other compounds .
Research Findings and Gaps
- Synthetic Routes: None of the evidence details synthetic pathways for the target compound.
- Biological Activity : Structural analogs with triazatricyclic cores (e.g., ) are often explored as kinase inhibitors or antimicrobial agents, but specific data for the target compound remain undocumented.
- Physicochemical Properties : Substituent variations (e.g., hydroxymethyl in vs. acetyl in ) likely impact solubility, logP, and bioavailability, warranting further computational or experimental studies.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure which includes:
- Molecular Formula : C27H27N3O3
- Molecular Weight : 455.53 g/mol
- Structural Features : The compound contains multiple aromatic rings and a pentazatricyclo structure which may contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Acute Lymphoblastic Leukemia (ALL) | 0.3 - 0.4 | Induces apoptosis via MDM2/XIAP inhibition |
| Neuroblastoma (NB) | 0.5 - 1.2 | Inhibits cell proliferation and colony formation |
Case Studies
- Study on ALL Cells : In a study involving acute lymphoblastic leukemia cells, the compound exhibited significant cytotoxicity with an IC50 value of approximately 0.3 μM. This suggests a potent ability to induce apoptosis in these cancer cells through the dual inhibition of MDM2 and XIAP pathways .
- Neuroblastoma Analysis : Another study focusing on neuroblastoma cell lines demonstrated that the compound effectively reduced both colony number and size in treated cells compared to controls, indicating strong antiproliferative effects .
The proposed mechanisms through which this compound exerts its effects include:
- MDM2/XIAP Inhibition : The compound disrupts the interaction between MDM2 and p53, leading to the activation of p53 in wild-type tumor cells.
- Caspase Activation : It induces caspase activation independent of p53 status in cancer cells that rely on high levels of MDM2 and XIAP.
Pharmacokinetics and Toxicity
While the compound shows promise as an anticancer agent, preliminary data suggest that it may require high doses for efficacy due to relatively low potency compared to other compounds in its class . Further pharmacokinetic studies are needed to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.
Q & A
Q. Table 1: Structural Data
| Property | Value/Peak Range | Method | Reference |
|---|---|---|---|
| Molecular Formula | C₃₀H₂₉N₅O₄ | HRMS | |
| Methoxy Protons (¹H NMR) | δ 3.76 (s), 3.82 (s) | 500 MHz NMR | |
| Aromatic Protons | δ 6.85–7.25 (m, 8H) | 500 MHz NMR | |
| Purity | 97.3% | HPLC (C18 column) |
Basic: What are the common synthetic routes for this compound?
Answer:
Synthesis involves multi-step pathways optimized for yield and purity:
Cyclization : Formation of the pentazatricyclic core using Pd-catalyzed cross-coupling (80–120°C, DMF solvent) .
Acetylation : Coupling with N-(2,4-dimethoxyphenyl)acetamide via EDCI/HOBt activation (room temperature, THF) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Critical Parameters :
- Temperature control during cyclization prevents side reactions .
- Solvent polarity (DMF vs. THF) impacts reaction efficiency .
Q. Table 2: Synthetic Optimization
| Step | Reagents/Conditions | Yield Range | Key Challenge |
|---|---|---|---|
| Cyclization | Pd(OAc)₂, DMF, 100°C, 12h | 45–60% | Competing dimerization |
| Acetylation | EDCI, HOBt, THF, rt, 24h | 70–85% | Steric hindrance from substituents |
Advanced: How can reaction mechanisms for key synthetic steps be elucidated?
Answer:
Mechanistic studies employ:
Q. Example Workflow :
Quench reactions at timed intervals.
Analyze quenched samples via LC-MS and ¹H NMR.
Compare experimental data with DFT-predicted intermediates.
Advanced: How is the compound’s biological activity evaluated in preclinical studies?
Answer:
Common assays include:
- Enzyme Inhibition : IC₅₀ determination against kinases (e.g., EGFR) using fluorescence-based assays .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., IC₅₀ = 2.1 µM in HeLa cells) .
- In Vivo Models : Pharmacokinetics (Cmax, T₁/₂) in rodent studies .
Q. Table 3: Biological Activity Profile
| Assay Type | Target/Model | Result | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR (in vitro) | IC₅₀ = 0.8 µM | |
| Cytotoxicity | HeLa cells | IC₅₀ = 2.1 µM | |
| Plasma Stability | Rat model (IV) | T₁/₂ = 4.2 h |
Advanced: How can contradictory data in synthesis yields or bioactivity be resolved?
Answer:
Contradictions arise from:
- Reagent Batch Variability : Use standardized reagents (e.g., Pd catalysts from a single supplier) .
- Analytical Consistency : Validate HPLC methods across labs (e.g., ±2% retention time tolerance) .
- Biological Replicates : Perform triplicate assays with statistical analysis (p < 0.05) .
Q. Mitigation Strategies :
- Design of Experiments (DoE) : Optimize reaction parameters (e.g., 25-run factorial design for cyclization) .
- Cross-Lab Validation : Share samples for independent reproducibility testing .
Basic: What safety protocols are recommended for handling this compound?
Answer:
Based on SDS guidelines for analogous compounds:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles .
- Ventilation : Use fume hoods during synthesis .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) .
Note : No acute toxicity data exists; treat as a potential mutagen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
